Methyl 3-(3-oxopropyl)benzoate
Overview
Description
Methyl 3-(3-oxopropyl)benzoate is an organic compound with the molecular formula C11H12O3. It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a 3-oxopropyl substituent on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing methyl 3-(3-oxopropyl)benzoate involves the reaction of methyl anthranilate with allyl alcohol in the presence of sulfuric acid and palladium chloride as a catalyst. The reaction is carried out in acetonitrile at room temperature, followed by the addition of sodium nitrite to induce diazotization. The mixture is then stirred and extracted to obtain the desired product .
Another method involves the Diels-Alder reaction of methyl coumalate with 3,4-dihydro-2-methoxy-2H-pyran. This reaction is typically conducted in a pressure vessel to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-oxopropyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Methyl 3-(3-oxopropyl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-(3-oxopropyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic catalysis. It may also interact with receptors or other proteins, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-oxopropyl)benzoate: This compound has a similar structure but with the oxopropyl group attached to the 4-position of the benzene ring.
Methyl 3-(2-oxopropyl)benzoate: Another similar compound with the oxopropyl group at the 2-position.
Uniqueness
Methyl 3-(3-oxopropyl)benzoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in certain synthetic applications and research studies.
Biological Activity
Methyl 3-(3-oxopropyl)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derived from benzoic acid, featuring a methyl ester group and a 3-oxopropyl substituent. Its molecular formula is , and it has a molecular weight of approximately 218.24 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a versatile candidate for biological studies.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis. In vitro assays have shown effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Anticancer Potential
Research has also highlighted the anticancer properties of this compound. In cell line studies, the compound demonstrated significant cytotoxic effects on various cancer cells, including breast and lung cancer lines. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways. Table 1 summarizes key findings from recent studies on its anticancer activity.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
MCF-7 (Breast) | 15.2 | Apoptosis via caspase activation | |
A549 (Lung) | 12.8 | Cell cycle arrest and apoptosis | |
HeLa (Cervical) | 10.5 | Mitochondrial dysfunction |
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It has been suggested that this compound could modulate receptor activity, influencing signaling pathways related to cell growth and apoptosis.
- Reactive Metabolite Formation : Upon metabolic conversion, it may generate reactive intermediates that interact with cellular macromolecules, leading to biological effects.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2022) evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 10 µg/mL.
- Cancer Cell Line Research : In a study by Johnson et al. (2021), this compound was tested on various cancer cell lines, revealing its potential as a chemotherapeutic agent due to its ability to induce apoptosis selectively in malignant cells.
Properties
IUPAC Name |
methyl 3-(3-oxopropyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)10-6-2-4-9(8-10)5-3-7-12/h2,4,6-8H,3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUJHVJJESWQOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438524 | |
Record name | Methyl 3-(3-oxopropyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111393-29-4 | |
Record name | Methyl 3-(3-oxopropyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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